4-(1,3-dioxodihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-2(3H)-yl)-N-(2-phenoxyethyl)benzenesulfonamide
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Overview
Description
4-(1,3-dioxodihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-2(3H)-yl)-N-(2-phenoxyethyl)benzenesulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
The synthesis of 4-(1,3-dioxodihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-2(3H)-yl)-N-(2-phenoxyethyl)benzenesulfonamide typically involves multi-step reactions One common method includes the cyclization of appropriate precursors under specific conditionsThe final step often involves the sulfonation of the benzene ring and the attachment of the phenoxyethyl group .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzene ring can be replaced by other nucleophiles.
Cycloaddition: The triazole ring can undergo cycloaddition reactions, forming new heterocyclic structures
Scientific Research Applications
4-(1,3-dioxodihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-2(3H)-yl)-N-(2-phenoxyethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: It is explored for its therapeutic potential in treating various diseases due to its ability to interact with specific biological targets.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[1,2-a][1,2,4]triazole core can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects. The phenoxyethyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,2-a][1,2,4]triazole derivatives, such as:
7,8-dihydro-6H-pyrazolo[5’,1’3,4][1,2,4]-triazino[6,5-d][1,2]diazepin-6-one: Known for its unique ring structure and potential biological activities.
5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one: Another heterocyclic compound with diverse applications in medicinal chemistry.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Used as a pharmacophore for adenosine receptors, highlighting its significance in drug design.
These compounds share structural similarities but differ in their specific functional groups and biological activities, making each unique in its applications and properties.
Properties
Molecular Formula |
C19H20N4O5S |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
4-(1,3-dioxo-6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-2-yl)-N-(2-phenoxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C19H20N4O5S/c24-18-21-12-4-13-22(21)19(25)23(18)15-7-9-17(10-8-15)29(26,27)20-11-14-28-16-5-2-1-3-6-16/h1-3,5-10,20H,4,11-14H2 |
InChI Key |
IQMSWHJPLVXTLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=O)N(C(=O)N2C1)C3=CC=C(C=C3)S(=O)(=O)NCCOC4=CC=CC=C4 |
Origin of Product |
United States |
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